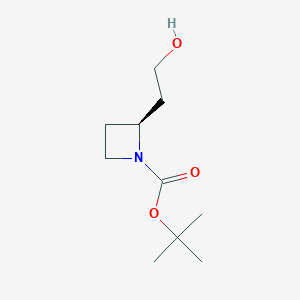

(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate

Übersicht

Beschreibung

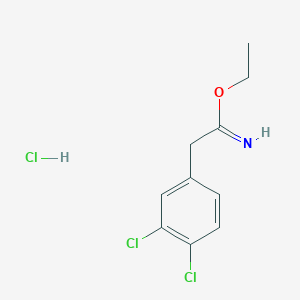

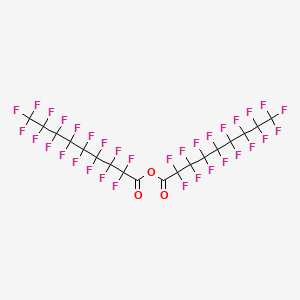

“(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C6H11NO3. It is used in pharmaceutical testing .

Synthesis Analysis

This compound can be obtained from tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate (S)-17 (900 mg, 4.81 mmol), according to Method C, as an oil in 48% yield after silica gel flash column chromatography (gradient from n-heptane to n-heptane/THF 1:1). R f (2:1 n-heptane/THF) = 0.29 .Molecular Structure Analysis

The molecular structure of this compound is based on the azetidine core, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The azetidine ring is substituted at the 2-position with a hydroxyethyl group and at the 1-position with a carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Amino Acid-Azetidine Chimeras

- Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized. These include modifications like nor-leucine-Aze chimera and 1-Fmoc-3-hydroxypropyl-Aze. These chimeras are used to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Synthesis of Azetidine Derivatives

- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds have been synthesized. These compounds offer an entry point to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Silylmethyl-Substituted Azetidine

- Silylmethyl-substituted aziridine and azetidine react with nitriles and carbonyl substrates to form imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions demonstrate the versatility of azetidine derivatives in chemical transformations (Yadav & Sriramurthy, 2005).

Applications in Biological and Medicinal Chemistry

Azetidine in Plant Biology

- Azetidine-2-carboxylic acid (L-Aze) in garden beets (Beta vulgaris) has been studied for its role in protein misincorporation, potentially impacting human health (Rubenstein et al., 2006).

Synthesis of Azetidine Derivatives for Biomedical Use

- Protected 3-haloazetidines have been synthesized on a gram-scale for use in medicinal chemistry, demonstrating the utility of azetidine derivatives in drug development (Ji et al., 2018).

Miscellaneous Applications

Synthesis of Novel Azetidine Analogs

- The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, indicates the potential of azetidine derivatives in creating new molecular structures (Soriano et al., 1980).

Investigating Azetidine for Cancer Therapy

- The structural analysis of novel azetidine derivatives, such as 1-bromoacetyl-3,3-dinitroazetidine, suggests potential applications in cancer therapy (Deschamps et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research may focus on further elucidating the structural determinants of this compound for GAT3 inhibition, and to optimize and inform further ligand development . The novel ligands can serve as valuable tools to validate the proposed GAT3-mediated effect of (S)-isoserine such as in functional recovery after stroke and thus help corroborate the relevance of targeting GAT3 and tonic inhibition in relevant brain pathologies .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQJCNOHZAGBFN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)